2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid
Description
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-methoxy-2-(2-methylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O3/c1-9-5(3-4-8-9)6(12-2)7(10)11/h3-4,6H,1-2H3,(H,10,11) |
InChI Key |
KBUAAUYMQMVAHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Procedure Overview:
- Starting materials: β-dicarbonyl compounds (e.g., ethyl acetoacetate or methyl acetoacetate), hydrazines, and substituted aldehydes.
- Reaction conditions: Reflux in acetic acid, often with catalysts such as p-toluenesulfonic acid or acetic acid itself.
- Mechanism: Formation of hydrazones followed by cyclization to form the pyrazole ring, with subsequent oxidation or functionalization to introduce the acetic acid group.
Example:
Gupta et al. (2015) describe a reflux method where methyl acetoacetate reacts with phenylhydrazine derivatives in acetic acid, producing pyrazolone intermediates that are further oxidized or functionalized to yield the target compound.
Advantages:
- High yields (~90%)
- Mild conditions
- One-pot operation
Reflux in Ethanol or Ethanol-Acetic Acid Mixture
Many protocols utilize refluxing in ethanol or ethanol-acetic acid mixtures to synthesize pyrazole derivatives with methoxy groups at the 2-position.
Typical Procedure:
- Ethyl acetoacetate or methyl acetoacetate reacts with hydrazines or hydrazides.
- The mixture is refluxed for 6–8 hours.
- The product precipitates upon cooling and is purified by recrystallization.
Data Table:
Notes:
- The presence of acetic acid enhances cyclization efficiency.
- Reactions are monitored via TLC.
Multicomponent Reactions (MCRs)
Recent advances involve multicomponent reactions that combine aldehydes, hydrazines, and β-dicarbonyl compounds to synthesize complex pyrazoles efficiently.
Example:
- Phenylhydrazine, methyl acetoacetate, and aromatic aldehydes react in acetic acid under reflux, forming 2-methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid derivatives.
Data Table:
| Components | Solvent | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Phenylhydrazine + methyl acetoacetate + aldehyde | Acetic acid | None | Reflux, 6–8 hours | 85–90% | , |
Benefits:
- High atom economy
- Short reaction times
- Good yields
Catalyst-Driven Synthesis
Catalysts such as ceric ammonium nitrate (CAN), zinc chloride, or aluminum chloride facilitate cyclization and acylation steps, improving reaction rates and selectivity.
Example:
Mosaddegh et al. (2015) utilized Ce(SO₄)₂ as a catalyst in water/ethanol to synthesize bis(pyrazolyl) derivatives, which can be adapted for the synthesis of the target compound.
| Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ce(SO₄)₂ | Water/Ethanol | Reflux, short duration | 80–85% | , |
Notes:
- Reusability of catalysts.
- Environmentally friendly protocols.
Reactions in N-Methyl-2-pyrrolidinone (NMP) and Other Polar Aprotic Solvents
Some methods involve reactions in NMP with sodium bicarbonate or other bases to promote cyclization, especially for substituted derivatives.
Example:
- Chlorination of aromatic compounds followed by nucleophilic substitution in NMP, then cyclization to form methoxy-substituted pyrazoles.
| Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Chlorinated aromatic derivatives + hydrazine | NMP | 40–50°C, 8–12 hours | 60–75% |
Summary of Key Research Discoveries and Data
| Method | Key Reagents | Solvent | Catalyst | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| One-pot acetic acid-mediated | β-dicarbonyl + hydrazine + aldehyde | Acetic acid | None | 6–8 hours | 85–93% | Simplified, high-yield |
| Reflux in ethanol-acetic acid | Ethyl acetoacetate + phenylhydrazine | Ethanol-AcOH | None | 6–8 hours | 80–92% | Widely used |
| Multicomponent reactions | Aldehydes + hydrazines + β-dicarbonyl | Acetic acid | None | 6 hours | 85–90% | High efficiency |
| Catalyst-assisted | Ceric ammonium nitrate, zinc chloride | Water/ethanol | Yes | 4–6 hours | 80–85% | Environmentally friendly |
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural analogs, highlighting substituent differences and molecular properties:
Key Structural and Functional Differences
Methoxy vs. Hydroxy-substituted derivatives (e.g., 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride) exhibit stronger acidity (pKa ~2.5–3.0) due to the ionizable –OH group, whereas methoxy derivatives are less acidic (pKa ~4.5–5.0) .
Halogen and Nitro Modifications: Fluorine substitution (e.g., 2-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid) improves metabolic stability and bioavailability in drug candidates . Nitro groups (e.g., 2-(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid) serve as intermediates for further functionalization, such as reduction to amino groups .
Steric and Electronic Effects :
- Bulkier substituents (e.g., ethyl in 2-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid) reduce solubility in aqueous media but enhance binding to hydrophobic enzyme pockets .
- The 1-methyl group on the pyrazole ring is conserved across most analogs, stabilizing the ring conformation and preventing tautomerization .
Biological Activity
2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, a compound with the molecular formula , features a pyrazole ring that contributes to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by detailed research findings and case studies.
The compound contains a methoxy group and a pyrazole structure, enhancing its solubility and reactivity. The synthesis typically involves the reaction of 1-methyl-1H-pyrazole with chloroacetic acid under basic conditions, yielding the target compound through hydrolysis of an intermediate.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, it was found that compounds containing the pyrazole structure displayed promising antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for selected derivatives were determined, showcasing their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| This compound | 0.025 | Antibacterial |
| Rifampicin | 0.032 | Antibacterial |
| Ampicillin | 0.030 | Antibacterial |
Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism involves the inhibition of specific signaling pathways crucial for tumor growth .
In vivo studies demonstrated that these compounds could reduce tumor size and inhibit metastasis in animal models, indicating their potential as therapeutic agents in cancer treatment .
Enzyme Inhibition
The compound has been explored for its role as an enzyme inhibitor. It interacts with several biological targets, suggesting potential applications in treating diseases where specific enzyme activity is dysregulated. For instance, it may inhibit enzymes involved in inflammatory pathways or cancer progression.
Study on Antimicrobial Properties
In a comparative study of several pyrazole derivatives, this compound was tested against a panel of bacterial strains using the agar well-diffusion method. Results indicated that this compound exhibited potent activity against Gram-positive bacteria, with an observed zone of inhibition greater than that of standard antibiotics like ampicillin .
Study on Anticancer Activity
A recent investigation into the anticancer effects of pyrazole derivatives revealed that this compound significantly inhibited cell proliferation in vitro. The study utilized MTT assays to quantify cell viability and demonstrated that treatment with this compound resulted in over 70% inhibition of cell growth in targeted cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves multi-step protocols under controlled conditions. Key steps include:
- Reagent Selection : Use of sodium azide (NaN₃) as a catalyst in polar aprotic solvents like DMF or acetonitrile to promote nucleophilic substitution or cyclization reactions .
- Temperature Control : Maintain reaction temperatures between 50–80°C to balance reaction rate and selectivity .
- pH Adjustment : Neutral to slightly acidic conditions (pH 5–7) minimize unwanted hydrolysis of the methoxy or pyrazole groups .
- Workup Techniques : Post-reaction cooling, ice-water quenching, and solvent extraction (e.g., CH₂Cl₂) improve yield and purity .
- Side Reaction Mitigation : Use inert atmospheres (N₂/Ar) during reflux to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the methoxy group (δ ~3.3–3.5 ppm) and pyrazole ring protons (δ ~6.5–7.5 ppm). Coupling patterns distinguish substituent positions .
- Infrared Spectroscopy (IR) : Stretching vibrations at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (C-O of methoxy) validate functional groups .
- X-Ray Diffraction : Crystallographic analysis resolves bond lengths (e.g., C-O in methoxy: ~1.43 Å) and dihedral angles, confirming stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection assess purity (>95%) .
Q. How can reaction progress be monitored during synthesis?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane (3:7) to track intermediate formation. UV visualization or iodine staining identifies spots .
- In-Situ FTIR : Monitors carbonyl or nitrile group consumption in real-time .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects molecular ions (e.g., [M+H]⁺) to confirm intermediate masses .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models reaction pathways, transition states, and activation energies .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways for complex multi-step reactions .
- Solvent Effects : COSMO-RS simulations predict solvent interactions (e.g., DMSO enhances nucleophilicity) .
- Kinetic Modeling : Fit experimental data to first- or second-order rate laws to identify rate-determining steps .
Q. How can contradictions in kinetic or mechanistic data for this compound be resolved?
- Methodological Answer :
- Variable Condition Testing : Repeat experiments under varied temperatures (e.g., 25°C vs. 50°C), solvents, or pH to isolate contributing factors .
- Isotopic Labeling : Use deuterated analogs (e.g., CD₃O-) to trace proton transfer steps in acidic/basic conditions .
- Cross-Validation : Compare HPLC, NMR, and MS data to confirm whether discrepancies arise from impurities or competing pathways .
Q. What strategies optimize the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the pyrazole N-methyl group or methoxy chain length to alter lipophilicity and binding affinity .
- Bioisosteric Replacement : Substitute the acetic acid moiety with sulfonamide or phosphonate groups to improve metabolic stability .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with biological targets (e.g., enzyme active sites) .
- In Vitro Screening : Assess cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines relevant to therapeutic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
